Daphnoretin (CAS 2034-69-7) is a highly specialized, naturally occurring bis-coumarin (dicoumarin) ether primarily isolated from Wikstroemia indica and Daphne species. In scientific procurement, it is highly valued as a dual-action biochemical tool: it functions as a potent, non-phorbol activator of Protein Kinase C (PKC) and as a targeted inhibitor of viral replication and tumor cell proliferation . Unlike broad-spectrum plant extracts or generic coumarin monomers, high-purity Daphnoretin provides reproducible, concentration-dependent modulation of the PI3K/AKT signaling pathway and specific suppression of Hepatitis B surface antigen (HBsAg) expression. Its distinct structural architecture makes it an essential reference standard and precursor for advanced virology, oncology, and signal transduction assay development.
Generic substitution of Daphnoretin with monomeric coumarins (such as daphnetin or umbelliferone) fundamentally fails in advanced assays because monomers lack the bis-coumarin ether linkage required for high-affinity PKC binding and potent HBsAg suppression . Furthermore, while laboratories often default to phorbol esters like Phorbol 12,13-dibutyrate (PDBu) for PKC activation, these standard agents are highly tumorigenic and present severe handling and safety hazards [1]. Daphnoretin offers a critical procurement advantage by providing robust, membrane-associated PKC activation without the extreme toxicity and off-target tumorigenic profile of phorbol esters, ensuring safer handling and more physiologically relevant baseline data in signal transduction workflows [1].
In washed rabbit platelet models, Daphnoretin acts as a potent PKC activator, inducing aggregation with an EC50 of 17.2 μM. This demonstrates more than twice the potency of the standard endogenous diacylglycerol analog, 1-oleoyl-2-acetylglycerol (OAG), which requires an EC50 of 38.6 μM to achieve similar aggregation [1].
| Evidence Dimension | Platelet aggregation (EC50) |
| Target Compound Data | 17.2 μM (Daphnoretin) |
| Comparator Or Baseline | 38.6 μM (OAG) |
| Quantified Difference | 2.2-fold higher potency for Daphnoretin |
| Conditions | Washed rabbit platelets, ATP release and aggregation assay |
Procuring Daphnoretin provides a highly efficient, non-phorbol mechanism for PKC activation, outperforming standard diacylglycerol analogs in signal transduction assays.
Daphnoretin exhibits strong antiviral activity against RSV, primarily targeting the later phase of the replication cycle. In plaque reduction assays using HEp-2 cells, Daphnoretin achieved an IC50 of 5.87 μg/mL with a selectivity index (SI) of 28.17, outperforming other natural antiviral benchmarks like Sophoranol (IC50 = 10.4 μg/mL) [1].
| Evidence Dimension | RSV Inhibition (IC50) |
| Target Compound Data | 5.87 μg/mL |
| Comparator Or Baseline | 10.4 μg/mL (Sophoranol benchmark) |
| Quantified Difference | 1.77-fold greater antiviral potency |
| Conditions | Plaque reduction assay in HEp-2 cells |
This establishes Daphnoretin as a superior, high-purity reference standard for RSV antiviral drug development and late-stage replication inhibition studies.
Daphnoretin demonstrates exceptional efficacy in inhibiting the expression of the Hepatitis B surface antigen (HBsAg) gene at the mRNA level. In human hepatocellular carcinoma Hep3B cells, Daphnoretin achieves an IC50 of 0.1 μM after 48 hours of treatment, vastly outperforming crude macrocyclic daphnane orthoester extracts which typically require 46.5 to 88.3 μg/mL to achieve similar HBsAg suppression.
| Evidence Dimension | HBsAg mRNA expression inhibition (IC50) |
| Target Compound Data | 0.1 μM |
| Comparator Or Baseline | 46.5 - 88.3 μg/mL (Standard macrocyclic daphnane extracts) |
| Quantified Difference | Orders of magnitude higher potency for pure Daphnoretin |
| Conditions | Human hepatocellular carcinoma Hep3B cells, 48 h treatment |
For virology labs, purchasing pure Daphnoretin guarantees sub-micromolar HBsAg suppression, eliminating the reproducibility issues and low potency of crude plant extracts.
Daphnoretin selectively targets malignant cells by downregulating the PI3K/AKT pathway. In MTT assays, it inhibited the proliferation of MDA-MB-231 and MCF-7 breast cancer cells with IC50 values of 1.0 μM and 2.0 μM respectively [1]. In contrast, its IC50 in non-cancerous ATDC5 chondrocyte models is 72.97 μM , demonstrating a wide therapeutic window and high selectivity for malignant over healthy cells.
| Evidence Dimension | Cell viability inhibition (IC50) |
| Target Compound Data | 1.0 - 2.0 μM (Breast cancer lines) |
| Comparator Or Baseline | 72.97 μM (ATDC5 non-cancerous baseline) |
| Quantified Difference | >36-fold selectivity for malignant cells |
| Conditions | MTT assay, 24-48 h treatment |
This high selectivity index makes Daphnoretin a highly reliable in vitro tool for targeted PI3K/AKT pathway inhibition without confounding broad-spectrum cytotoxicity.
Daphnoretin is the optimal choice for signal transduction research requiring robust Protein Kinase C (PKC) activation without the severe tumorigenic risks and handling hazards associated with phorbol esters like PDBu. Its ability to reliably induce cytosolic PKC translocation makes it a safer, highly reproducible reagent for platelet aggregation and kinase signaling workflows [1].
Due to its sub-micromolar suppression of HBsAg and specific inhibition of the late-stage RSV replication cycle, Daphnoretin is heavily procured as a high-purity reference standard for in vitro virology. It provides a stable, quantifiable benchmark for evaluating new antiviral compounds in Hep3B and HEp-2 cell lines [2].
In cancer pharmacology, Daphnoretin is utilized to study mitochondria-dependent apoptosis and S-phase/G2/M-phase cell cycle arrest. Its >36-fold selectivity for malignant breast cancer cells over non-cancerous models ensures that researchers can accurately map PI3K/AKT pathway downregulation without the interference of generalized cytotoxicity [3].